

Pimelautide: A Comprehensive Technical Review of its Function as a Biological Response Modifier

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Compound of Interest		
Compound Name:	Pimelautide	
Cat. No.:	B10784745	Get Quote

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

Pimelautide is a potent thiazolidinedione-class compound that functions as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPARy), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[1][2] Through its interaction with PPARy, **Pimelautide** modulates the transcription of a cascade of insulin-responsive genes, thereby enhancing tissue sensitivity to insulin and reducing hepatic glucose production.[1][3] This comprehensive guide delves into the molecular mechanisms, signaling pathways, and quantitative effects of **Pimelautide**, providing a technical overview for research and development professionals.

Mechanism of Action

Pimelautide's primary mechanism of action involves its binding to and activation of PPARy receptors, which are predominantly located in adipose tissue, skeletal muscle, and the liver.[1] [2][4] This activation leads to a conformational change in the receptor, which then heterodimerizes with the retinoid X receptor (RXR). This complex subsequently binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction ultimately regulates the transcription of genes involved in glucose and lipid homeostasis.[3][5]



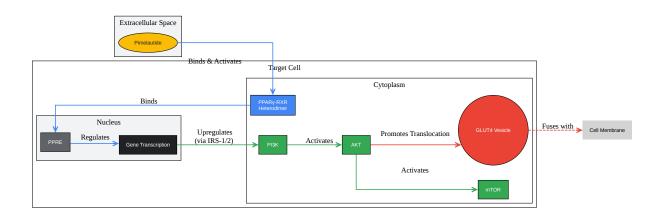
The downstream effects of PPARy activation by **Pimelautide** include:

- Enhanced Insulin Sensitivity: **Pimelautide** increases the expression of glucose transporter type 4 (GLUT4), which facilitates the transport of glucose into muscle and adipose cells, thereby improving insulin sensitivity.[2]
- Reduced Hepatic Gluconeogenesis: The compound decreases the expression of genes involved in the production of glucose in the liver, contributing to lower blood glucose levels.
 [1][2]
- Modulation of Lipid Metabolism: Pimelautide influences the storage and breakdown of fats, promoting the redistribution of fat from visceral to subcutaneous depots, which is associated with improved metabolic health.[2]
- Anti-inflammatory Effects: Activation of PPARy by **Pimelautide** has been shown to have anti-inflammatory properties.[2]

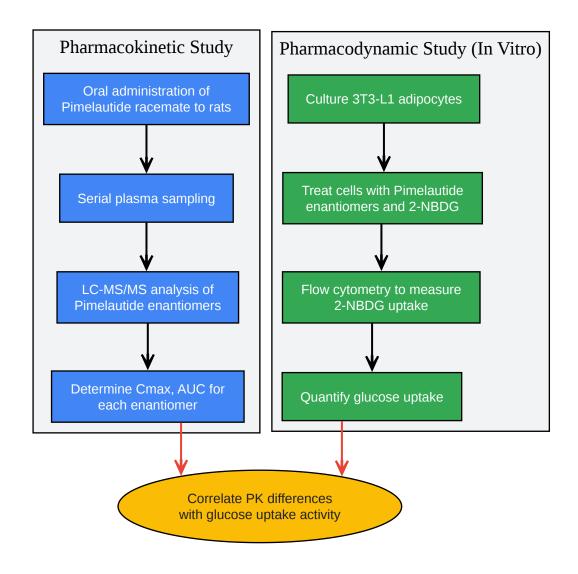
Signaling Pathways Modulated by Pimelautide

Pimelautide's activation of PPARy initiates a complex network of signaling pathways. A key pathway influenced by **Pimelautide** is the PI3K/AKT/mTOR signaling cascade, which is central to cell growth, proliferation, and metabolism.









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